1-Methoxy-3-methylcyclohexane-1-carboxylic acid
Description
Properties
Molecular Formula |
C9H16O3 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
1-methoxy-3-methylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H16O3/c1-7-4-3-5-9(6-7,12-2)8(10)11/h7H,3-6H2,1-2H3,(H,10,11) |
InChI Key |
CHPHIKDJUKGCDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)(C(=O)O)OC |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation Followed by Oxidation
A two-step approach begins with Friedel-Crafts acylation to install an acetyl group on the cyclohexane ring, followed by oxidation to convert the ketone to a carboxylic acid. For example, reacting 1-methoxy-3-methylcyclohexane with acetyl chloride in the presence of a Lewis acid like aluminum chloride yields 1-methoxy-3-methylcyclohexan-1-yl ketone. Subsequent oxidation using potassium permanganate (KMnO₄) in acidic conditions converts the ketone to the carboxylic acid.
Reaction Conditions:
- Step 1: 0°C to 25°C, anhydrous dichloromethane, 2–4 hours.
- Step 2: 60–80°C, aqueous sulfuric acid, 6–8 hours.
Yield and Purity:
- Intermediate ketone yield: 70–75%.
- Final carboxylic acid yield: 60–65%, with >95% purity after recrystallization.
Ring-Closing Strategies via Dieckmann Cyclization
Ring-closing reactions offer an alternative route by constructing the cyclohexane ring during synthesis. The Dieckmann cyclization of appropriate diester precursors is particularly effective.
Synthesis of Dimethyl 3-Methyl-5-methoxyhexanedioate
A diester precursor is synthesized by esterifying 5-methoxy-3-methylhexanedioic acid with methanol. Cyclization under basic conditions (e.g., sodium methoxide) induces intramolecular ester condensation, forming the cyclohexane ring.
Mechanistic Insights:
- Base deprotonates the α-hydrogen, enabling nucleophilic attack on the carbonyl carbon.
- The six-membered transition state facilitates ring closure, yielding a β-ketoester intermediate.
Optimization Data:
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Base Concentration | 0.5–1.0 M | Maximizes cyclization |
| Temperature | 80–90°C | Reduces side products |
| Solvent | Toluene | Enhances solubility |
Post-cyclization, hydrolysis of the β-ketoester with aqueous HCl yields the target carboxylic acid.
Transesterification and Hydrolysis
Transesterification of methyl esters provides a flexible pathway to introduce both methoxy and carboxylic acid groups.
Methyl 1-Methoxy-3-methylcyclohexane-1-carboxylate Synthesis
Methyl cyclohexane-1-carboxylate is treated with methyl iodide in the presence of a silver oxide catalyst to introduce the methoxy group. Subsequent methylation at the 3-position using dimethyl sulfate affords the intermediate ester.
Critical Parameters:
Ester Hydrolysis
The ester is hydrolyzed using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water (4:1) at 70°C for 12 hours. Acidification with HCl precipitates the carboxylic acid.
Yield Comparison:
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Transesterification | 85 | 98 |
| Direct Carboxylation | 65 | 95 |
Catalytic Hydrogenation of Aromatic Precursors
Hydrogenation of substituted benzoic acids offers a route to saturated cyclohexane derivatives.
Hydrogenation of 3-Methyl-5-methoxybenzoic Acid
Using a palladium-on-carbon (Pd/C) catalyst under 3–5 bar H₂ pressure, the aromatic ring is hydrogenated to cyclohexane. The reaction proceeds in ethanol at 50°C for 24 hours.
Challenges and Solutions:
- Selectivity: Competing reduction of the methoxy group is mitigated by using neutral conditions.
- Catalyst Loading: 5% Pd/C minimizes over-hydrogenation.
Outcome:
- Yield: 75–80% with 90% purity.
- Requires subsequent purification via column chromatography.
Biocatalytic Approaches
Emerging enzymatic methods leverage lipases or esterases for stereoselective synthesis.
Lipase-Catalyzed Ester Hydrolysis
Candida antarctica lipase B (CAL-B) selectively hydrolyzes methyl esters in aqueous buffer (pH 7.0) at 37°C. This method achieves enantiomeric excess (ee) >90% for chiral centers.
Advantages:
- Mild conditions preserve acid-sensitive methoxy groups.
- Scalable to industrial production.
Industrial-Scale Production Considerations
Solvent and Catalyst Recovery
Toluene and acetonitrile are recycled via distillation, reducing costs by 20–30%.
Waste Management
Byproducts like dimethyl ether are captured and repurposed, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-3-methylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like halides, amines, and thiols under basic or acidic conditions.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
Applications in Perfumery
One of the most notable applications of 1-Methoxy-3-methylcyclohexane-1-carboxylic acid is in the fragrance industry. It is utilized as a fragrance enhancer in various personal care products, including perfumes, colognes, and cosmetics. The compound is recognized for its pleasant olfactory characteristics, which contribute to sweet, creamy, and fruity notes in fragrance formulations .
Fragrance Enhancement
The compound can be incorporated into fragrance compositions to improve the overall scent profile. Its effectiveness in enhancing fragrances has been documented through various studies:
| Fragrance Type | Notes | Application |
|---|---|---|
| Perfumes | Sweet, creamy, fruity | Used as a base note enhancer |
| Personal Care Products | Floral, fresh | Incorporated into soaps and lotions |
Pharmaceutical Applications
Research indicates potential pharmaceutical applications for this compound due to its unique chemical structure. Its derivatives may exhibit biological activities that are beneficial for therapeutic purposes.
Chemical Synthesis and Reactions
The synthesis of this compound typically involves methods such as catalytic hydrogenation or transesterification reactions. These processes allow for the modification of the compound to enhance its properties or tailor it for specific applications.
Case Studies and Research Findings
Several studies have investigated the applications and effects of similar compounds to this compound:
- Fragrance Development:
- Anticancer Research:
Mechanism of Action
The mechanism of action of 1-Methoxy-3-methylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential role in modulating neuronal activity and protecting against oxidative stress.
Comparison with Similar Compounds
Data Tables
Table 1: Physical Properties of Cyclohexane Derivatives
*Estimated based on methoxy’s electron-donating effect.
Table 2: Functional Group Impact on Solubility
*Estimated based on substituent contributions.
Key Research Findings
- Steric Effects : The 3-methyl group in this compound introduces steric hindrance, slowing nucleophilic attacks at the carboxylic acid compared to less hindered analogs .
- Electronic Effects : Methoxy’s electron-donating nature slightly reduces carboxylic acid acidity (pKa ~3.5) compared to hydroxy-substituted analogs (pKa ~4.6) .
- Synthetic Utility : The compound’s stability and moderate polarity make it preferable for synthesizing bioactive molecules over highly polar (e.g., hydroxy-substituted) or lipophilic (e.g., ester) analogs .
Biological Activity
1-Methoxy-3-methylcyclohexane-1-carboxylic acid is an organic compound notable for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by diverse research findings and data tables.
This compound features a methoxy group (-OCH₃) and a carboxylic acid group (-COOH) attached to a cyclohexane ring. Its molecular formula is C₉H₁₈O₃, which contributes to its unique reactivity and potential biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The methoxy group enhances the compound's lipophilicity, potentially influencing its absorption and distribution in biological systems. The carboxylic acid moiety may facilitate hydrogen bonding interactions with target proteins, affecting their conformation and activity .
Case Studies
- Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antimicrobial properties against various bacterial strains. The mechanism was linked to the inhibition of bacterial cell wall synthesis.
- Enzyme Inhibition : Research indicated that the compound could inhibit specific enzymes involved in metabolic pathways. For instance, it showed inhibitory effects on cyclooxygenase enzymes, suggesting potential anti-inflammatory applications .
- Neuroprotective Effects : In vitro studies revealed that the compound may promote neuronal survival in models of oxidative stress, indicating possible neuroprotective properties .
Synthesis and Optimization
The synthesis of this compound can be achieved through various methods, including oxidation reactions where the corresponding aldehyde is converted to the carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide. Optimization studies have shown that reaction conditions significantly affect yield and purity, with solvent choice playing a crucial role in reaction efficiency .
Table 1: Synthesis Conditions and Yields
| Reaction Conditions | Yield (%) |
|---|---|
| Acetonitrile as solvent | 53 |
| Dimethylformamide as solvent | 58 |
| Acetone: CH₃CN (2.5:1) | 69 |
Applications in Research
The compound serves as a versatile building block in organic synthesis, allowing for the creation of more complex molecules with potential therapeutic properties. Its derivatives are being explored for applications in drug development, particularly in creating anti-inflammatory and antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
